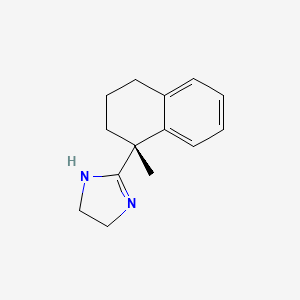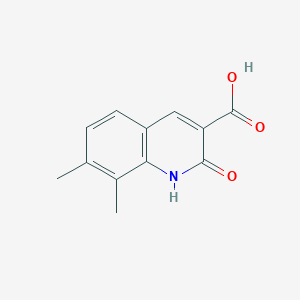
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat ist eine Verbindung, die einen Triazolring aufweist, einen fünfgliedrigen Ring mit drei Stickstoffatomen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat beinhaltet typischerweise den Aufbau des Triazolrings, gefolgt von der Einführung der Acetamido- und Estergruppen. Ein gängiges Verfahren beinhaltet die Reaktion von 1-Amino-1,2,4-Triazol mit Essigsäureanhydrid, um das Acetamido-Derivat zu bilden. Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit Methylacrylat umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die kontinuierliche Synthese umfassen, die Vorteile wie höhere Ausbeuten, bessere Kontrolle über die Reaktionsbedingungen und verbesserte Sicherheit bietet. Kontinuierliche Verfahren sind besonders nützlich für die Skalierung der Produktion von Triazol-Derivaten .
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Der Triazolring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die an den Triazolring gebundenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Triazolring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Triazol-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Triazolring einführen können .
Wissenschaftliche Forschungsanwendungen
Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird aufgrund der bekannten biologischen Aktivität des Triazolrings auf ihr Potenzial als antimikrobielles Mittel untersucht.
Materialwissenschaften: Es kann bei der Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften wie hoher thermischer Stabilität und einzigartigen elektronischen Eigenschaften verwendet werden.
Industrielle Chemie: Die Verbindung wird bei der Entwicklung neuer Katalysatoren und als Baustein für komplexere chemische Entitäten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Diese Wechselwirkung wird oft durch Wasserstoffbrückenbindung und Koordination mit Metallionen vermittelt, die in den aktiven Zentren von Enzymen vorhanden sind .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Industrial Chemistry: The compound is utilized in the development of new catalysts and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(3-Methyl-1H-1,2,4-Triazol-1-yl)essigsäure: Diese Verbindung enthält ebenfalls einen Triazolring und wird in ähnlichen Anwendungen eingesetzt.
3-Nitro-1H-1,2,4-Triazol-1-yl-Derivate: Diese Verbindungen sind bekannt für ihre energetischen Eigenschaften und werden bei der Entwicklung von Treibstoffen verwendet.
Einzigartigkeit
Methyl-2-Acetamido-3-(1,2,4-Triazol-1-yl)propanoat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der Acetamido- als auch der Estergruppen ermöglicht vielseitige chemische Modifikationen und Anwendungen .
Eigenschaften
Molekularformel |
C8H12N4O3 |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
DOGMKDAQQRBKCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CN1C=NC=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)






![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

